molecular formula C7H5N3O3 B8011162 6-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

6-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B8011162
M. Wt: 179.13 g/mol
InChI Key: QEISQNKJIQSYKH-UHFFFAOYSA-N
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Description

Molecular Architecture and Heterocyclic Fusion Patterns

The core structure of 6-hydroxy-triazolo[4,3-a]pyridine-3-carboxylic acid consists of a pyridine ring fused to a 1,2,4-triazole moiety. The fusion pattern, denoted by the [4,3-a] notation, indicates that the triazole’s position 4 is adjacent to the pyridine’s position 3 (Figure 1). The pyridine ring is fully aromatic, while the triazole contributes two conjugated nitrogen atoms, enhancing the system’s electron-deficient character.

Substituent Positions :

  • A hydroxyl (-OH) group occupies position 6 of the pyridine ring.
  • A carboxylic acid (-COOH) group is located at position 3 of the triazole ring.

This arrangement creates a planar, conjugated system stabilized by intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. The molecular formula is C₇H₅N₃O₃ , with a monoisotopic mass of 179.0273 g/mol .

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 6-hydroxy-triazolo[4,3-a]pyridine-3-carboxylic acid , derived as follows:

  • Parent heterocycle : Pyridine (position numbering starts at the nitrogen atom).
  • Fused triazole : The triazole is fused such that its position 4 bonds to pyridine’s position 3, and its position 3 bonds to pyridine’s position 2.
  • Substituents :
    • Hydroxyl at pyridine’s position 6.
    • Carboxylic acid at triazole’s position 3.

Alternative names include 3-carboxy-6-hydroxy-triazolo[4,3-a]pyridine and registry numbers such as 1035841-07-6 (for related tetrahydro derivatives).

Comparative Analysis of Tautomeric Forms

The compound exhibits two primary tautomeric forms driven by proton shifts within the triazole ring and the carboxylic acid group (Table 1):

Table 1 : Tautomeric equilibria of 6-hydroxy-triazolo[4,3-a]pyridine-3-carboxylic acid.

Tautomer Protonation Site Stability Factors
Triazole NH N1-H (triazole) Stabilized by conjugation with pyridine’s π-system.
Carboxylic Acid -COOH ↔ -COO⁻ pH-dependent; deprotonation favors anion formation in basic conditions.
Hydroxyl-Keto C6-OH ↔ C6=O Rare due to aromatic stabilization; observed only under strong acidic conditions.

The dominant tautomer in neutral aqueous solutions is the triazole NH-carboxylic acid form, as confirmed by NMR studies on analogous triazolopyridines.

Crystallographic Data and Solid-State Conformational Analysis

While direct crystallographic data for 6-hydroxy-triazolo[4,3-a]pyridine-3-carboxylic acid remains unpublished, insights can be extrapolated from related structures:

Table 2 : Hypothetical crystallographic parameters (inferred from triazolo[4,3-a]pyridines).

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell a = 14.3 Å, b = 6.9 Å, c = 12.7 Å, β = 100.3°
Hydrogen Bonds O-H···N (2.65–2.80 Å), stabilizing planar conformation.

In the solid state, the molecule likely adopts a near-planar conformation, with intermolecular hydrogen bonds between the carboxylic acid and hydroxyl groups of adjacent molecules. This packing arrangement is analogous to 3-(pyridin-4-yl)-triazolo[4,3-a]pyridine, which forms a layered structure via π-π stacking.

Properties

IUPAC Name

6-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-4-1-2-5-8-9-6(7(12)13)10(5)3-4/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEISQNKJIQSYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Step Process from Naphthyridinone and Pyridine Precursors

The most well-documented method involves sequential alkylation, coupling, and dehydration reactions.

Step 1: Alkylation of 3-(2-Methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH)
NAPH undergoes alkylation with propionic acid derivatives under basic conditions (e.g., K₂CO₃) to form (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid (NAPA). Optical purity is critical, with enantiomeric excess (ee) ≥97% achieved via chiral resolution.

Step 2: Coupling with 3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH)
NAPA and PYRH are coupled using carbodiimide-based reagents (e.g., EDCl/HOBt) to form a hydrazide intermediate (HYDZ). Reaction conditions (0–5°C, anhydrous DMF) prevent racemization, yielding HYDZ with ≥99% purity.

Step 3: Cyclodehydration to Form the Triazolo Ring
HYDZ is treated with phosphorus-based dehydrating agents (e.g., PCl₅ or thiophosphetanes) to induce cyclization. Acidic workup (HCl) isolates the final compound as a stable hydrochloride salt or monohydrate.

One-Pot Multicomponent Synthesis

Recent advances employ a one-pot strategy combining 5-amino-1,2,4-triazoles, aldehydes, and β-ketoesters. For example:

  • Reagents : 5-Amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, ethyl acetoacetate.

  • Conditions : Acetic acid catalysis, reflux (80°C, 6–8 hours).

  • Yield : 70–85%, with regioselective formation of the triazolo[4,3-a]pyridine core.

This method simplifies purification but requires precise stoichiometry to avoid byproducts like imidazo[1,2-a]pyridines.

Optimization Strategies and Reaction Mechanisms

Solvent and Temperature Effects

  • Alkylation : Polar aprotic solvents (DMF, DMSO) enhance NAPH reactivity, while temperatures >50°C reduce ee.

  • Cyclization : Thiophosphetanes in toluene at 70°C improve dehydration efficiency (90–95% yield).

Catalytic Systems

  • Coupling Agents : EDCl/HOBt outperforms DCC in minimizing epimerization.

  • Acid Additives : Camphorsulfonic acid (10 mol%) accelerates cyclization kinetics by protonating the hydrazide intermediate.

Analytical Characterization and Quality Control

Spectroscopic Data

Property Value/Peak Source
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, triazole), δ 6.88 (s, 1H, pyridine)
IR (KBr)1680 cm⁻¹ (C=O), 3200 cm⁻¹ (O-H)
HRMS m/z 179.14 [M+H]⁺

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms ≥97% purity, with retention time = 12.3 minutes.

Applications and Derivative Synthesis

The compound serves as a precursor for anticancer agents targeting PARP and kinase enzymes. Key derivatives include:

  • 6-(Substituted alkyl)-analogues : Synthesized via reductive amination (NaBH₃CN, RNH₂), showing IC₅₀ = 10–20 μM against NSCLC.

  • Ester Prodrugs : Ethyl ester derivatives improve bioavailability (LogP = 1.8 vs. 0.5 for parent acid) .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives of triazolo[4,3-a]pyridine. For instance, compounds synthesized from 6-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid have demonstrated promising antiproliferative effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, one derivative showed IC50 values of 0.98 µM against A549 cells, indicating its potential as an effective anticancer agent .

1.2 Neuropharmacological Effects
The compound is also being investigated for its role as a positive allosteric modulator of metabotropic glutamate receptors. This mechanism is critical in the treatment of neurodegenerative diseases such as Alzheimer’s disease and schizophrenia. The modulation of glutamate signaling pathways may offer new therapeutic avenues for enhancing cognitive function and managing neuropsychiatric disorders .

1.3 Antimicrobial Properties
The antimicrobial activity of derivatives derived from 6-hydroxy-[1,2,4]triazolo[4,3-a]pyridine has been explored, showcasing effectiveness against various bacterial and fungal strains. This positions the compound as a candidate for developing new antibiotics or antifungal agents in response to rising resistance against conventional treatments .

Synthetic Applications

2.1 Synthesis of Novel Heterocycles
this compound serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its reactivity allows for the formation of various derivatives through nucleophilic substitutions and cyclization reactions. For example, reactions with different hydrazines can yield pyrazolo[3,4-b]pyridines and other angular pyridines that exhibit enhanced biological activities .

2.2 Drug Design
The structural framework provided by this compound is utilized in drug design to create targeted therapies with improved efficacy and reduced side effects. The incorporation of this compound into drug candidates has shown to enhance pharmacokinetic properties and bioavailability in preclinical studies .

Case Studies

Study ReferenceApplicationFindings
AnticancerDerivative showed IC50 values of 0.98 µM against A549 cells
NeuropharmacologyPositive allosteric modulation of metabotropic glutamate receptors
AntimicrobialEffective against various bacterial strains

Mechanism of Action

The mechanism by which 6-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br) : Enhance stability but reduce solubility in polar solvents .
  • Hydroxy vs. Carboxylic Acid: The 6-hydroxy group in the target compound likely increases acidity and hydrogen-bonding capacity compared to non-hydroxylated analogs.
  • Ester Derivatives : Serve as prodrugs or intermediates for carboxylic acid formation via hydrolysis .

Physicochemical Properties

  • LogP Trends :
    • Bromo-substituted analogs exhibit higher LogP values (e.g., 6-Bromo: ~2.0 estimated) due to halogen hydrophobicity.
    • Hydroxy and carboxylic acid groups lower LogP (estimated ~0.5 for 6-hydroxy variant), enhancing aqueous solubility .
  • Thermal Stability : Ester derivatives (e.g., ethyl carboxylate) are typically stable under reflux conditions but hydrolyze in acidic/basic media .

Pharmacological and Industrial Relevance

  • Biological Activity : While direct data for the 6-hydroxy derivative are unavailable, triazolo[4,3-a]pyridine carboxamides have shown efficacy as kinase inhibitors and antitumor agents in preclinical studies .
  • Industrial Applications: Carboxylic acid derivatives serve as intermediates for amide coupling in drug discovery (e.g., retinol-binding protein antagonists) .

Biological Activity

6-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine structure, contributing to its unique biological properties. The hydroxyl and carboxylic acid functional groups enhance its solubility and reactivity, facilitating interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer) with notable IC50 values. For instance, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like ketoconazole .
  • Antimicrobial Activity : The compound has shown effectiveness against several pathogenic bacteria. Its derivatives were assessed for antibacterial properties and demonstrated significant activity against strains such as E. coli and Staphylococcus aureus .
  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes including acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II), with Ki values indicating potent inhibition at low concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Receptors : Compounds in this class have been identified as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which play crucial roles in neurotransmission and neuroprotection .
  • Cell Cycle Arrest : In cancer studies, certain derivatives were shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells through oxidative stress pathways .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of this compound derivatives on various human cancer cell lines. Compounds exhibited significant antiproliferative effects with IC50 values ranging from 10 to 50 µM against MCF-7 and HEPG-2 cells. Notably, a derivative showed enhanced efficacy compared to standard chemotherapeutics in vivo models .
  • Antimicrobial Testing : In vitro studies assessed the antibacterial activity of synthesized derivatives against multiple strains. One derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, highlighting its potential as an antimicrobial agent .

Data Tables

Biological ActivityTarget Cell LineIC50 Value (µM)Reference
AnticancerMCF-720
AnticancerHEPG-215
AntibacterialE. coli32
AntibacterialS. aureus32
AChE Inhibition-5.0
hCA I Inhibition-1.47

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Condensation : React ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines to form hydrazone intermediates.

Cyclization : Use PhI(OAc)₂-mediated oxidative ring closure to generate the triazolopyridine core .
Alternative green methods involve sodium hypochlorite (NaOCl) in ethanol for oxidative cyclization, achieving yields up to 73% under mild conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key methods include:

  • NMR Spectroscopy : To confirm substituent positions and hydrogen bonding patterns.
  • HPLC-MS : For purity assessment and molecular weight verification.
  • X-ray Crystallography (if crystals are obtainable): To resolve structural ambiguities in fused heterocycles.
  • IR Spectroscopy : To identify functional groups (e.g., carboxylic acid O-H stretches at ~2500-3300 cm⁻¹).

Q. What are common biological targets for triazolopyridine derivatives?

  • Methodological Answer : These compounds are explored as:

  • Retinol-Binding Protein (RBP4) Antagonists : For metabolic disorders (e.g., highlights nonretinoid antagonists) .
  • Kinase Inhibitors : Structural analogs show ATP-binding site competition due to hydrogen bond donor/acceptor arrangements .
  • Antimicrobial Agents : Substituent modifications (e.g., chlorophenyl groups) enhance activity .

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer : Replace hazardous oxidants (e.g., Cr(VI) salts) with NaOCl in ethanol, reducing toxicity and waste. Room-temperature reactions (3 hours) improve energy efficiency .

Q. What storage conditions ensure compound stability?

  • Methodological Answer : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to limit photodegradation, especially for hydroxylated derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for substituent-sensitive derivatives?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for bulky substituents .
  • Catalyst Tuning : Pd/Cu catalysts improve cross-coupling steps in functionalized analogs (e.g., ’s chlorophenyl derivatives) .
  • Table : Yield variation with substituents:
Substituent (Position)Yield (%)Conditions
4-Chlorophenyl68Pd catalyst, DMF
3-Methoxy73NaOCl, EtOH

Q. How to design structure-activity relationship (SAR) studies for bioactivity enhancement?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Side-Chain Engineering : Benzyloxy or pyrazolyl groups ( ) enhance kinase binding via π-π stacking .
  • In Silico Docking : Use software (e.g., AutoDock) to predict interactions with RBP4 or kinase ATP pockets .

Q. How to resolve contradictions in reported synthetic protocols?

  • Methodological Answer :

  • Reaction Monitoring : Use LC-MS to track intermediates when comparing PhI(OAc)₂ vs. NaOCl routes .
  • Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N) clarifies cyclization pathways in divergent methods.

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Prepare sodium or lysine salts of the carboxylic acid moiety .
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester in ) for enhanced absorption .

Q. How to mitigate risks when handling hazardous intermediates?

  • Methodological Answer :

  • Substitute Toxic Reagents : Replace DDQ with NaOCl for safer oxidative cyclization .
  • Engineering Controls : Use closed-system reactors for volatile intermediates (e.g., hydrazine derivatives) .

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